

# TMX-4116 in Focus: A Comparative Analysis of CK1 $\alpha$ Degraders

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## Compound of Interest

Compound Name: TMX-4116

Cat. No.: B10830143

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For researchers and professionals in drug development, this guide offers an objective comparison of **TMX-4116** with other notable Casein Kinase 1 $\alpha$  (CK1 $\alpha$ ) degraders. The following sections present quantitative performance data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to provide a comprehensive overview of the current landscape of CK1 $\alpha$ -targeting therapeutics.

**TMX-4116** has emerged as a selective degrader of CK1 $\alpha$ , a serine/threonine kinase implicated in various cellular processes and a therapeutic target in oncology. This guide places **TMX-4116** in context with other CK1 $\alpha$  degraders, including broader-spectrum immunomodulatory drugs (IMiDs) and other selective molecular glue degraders.

## Comparative Performance of CK1 $\alpha$ Degraders

The efficacy of a protein degrader is primarily assessed by its potency (the concentration required to achieve 50% degradation, or DC50) and its maximal degradation level (Dmax). The following table summarizes the available quantitative data for **TMX-4116** and other CK1 $\alpha$  degraders. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

Degrader	DC50	Dmax	Cell Line	Selectivity Profile
TMX-4116	<200 nM[1]	>70%	MOLT4, Jurkat, MM.1S[1]	Selective for CK1 $\alpha$ ; does not degrade PDE6D, IKZF1, IKZF3[1]
dCK1 $\alpha$ -1	12 nM[2]	90%	MOLM13[2]	Selective for CK1 $\alpha$ [3]
CK1 $\alpha$ degrader-1	105 nM[4]	Not specified	Not specified	Orally active CK1 $\alpha$ degrader[4]
FPFT-2216	Not specified for CK1 $\alpha$ alone	Not specified	MOLT4	Degrades PDE6D, IKZF1, IKZF3, and CK1 $\alpha$
Lenalidomide	Not specified	Not specified	Not specified	Degrades IKZF1/3 and weakly degrades CK1 $\alpha$
Pomalidomide	Not specified	Not specified	Not specified	Immunomodulatory agent with multiple mechanisms of action[5][6]
Thalidomide	Not specified	Not specified	Not specified	Broad-acting immunomodulatory agent[7][8][9][10][11]

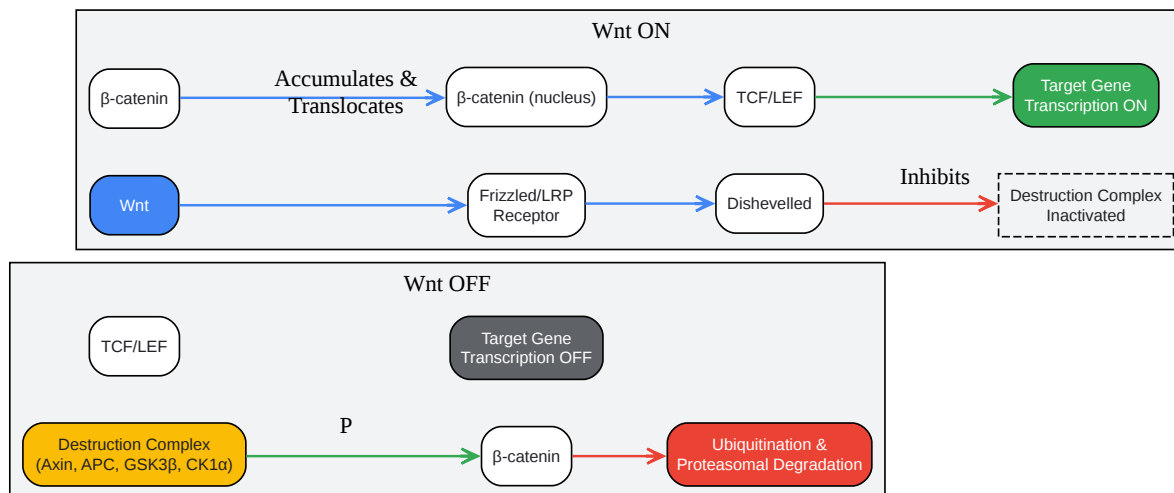
## Key Signaling Pathways Involving CK1 $\alpha$

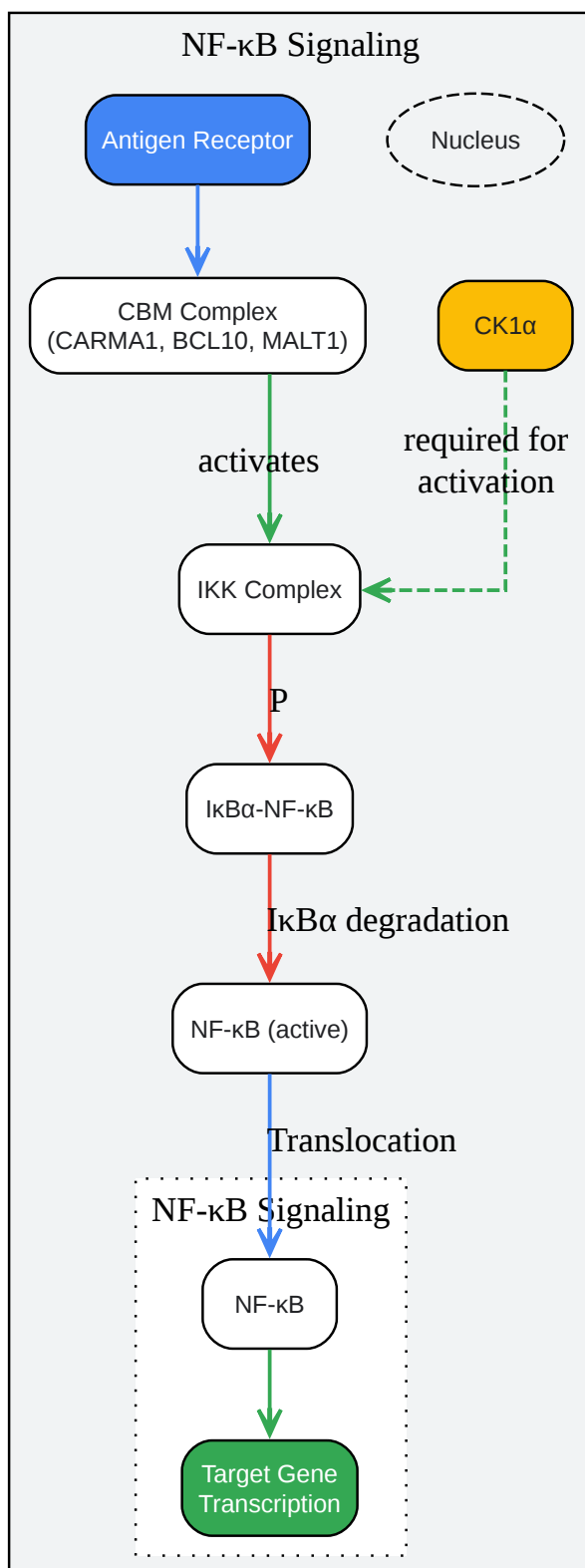
CK1 $\alpha$  is a critical regulator in multiple signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of CK1 $\alpha$

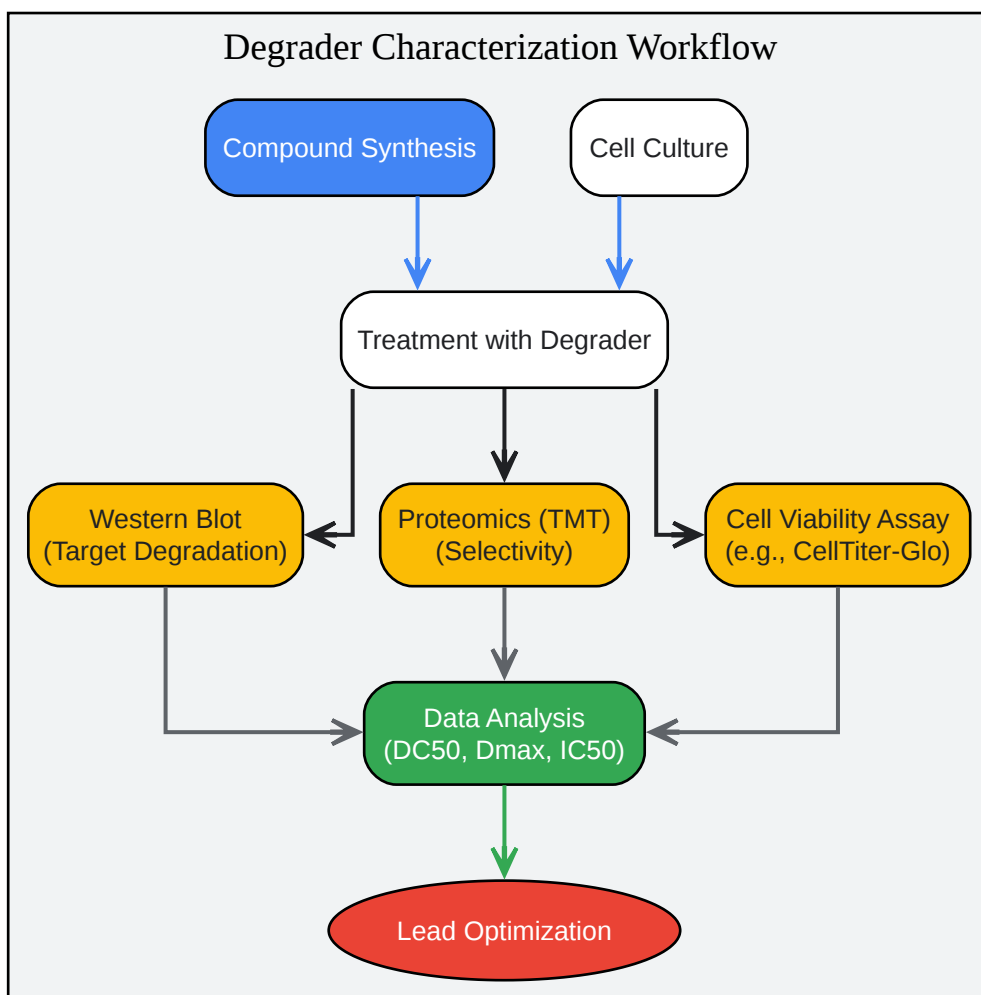
degraders.

## Wnt/ $\beta$ -catenin Signaling Pathway

In the absence of a Wnt signal, CK1 $\alpha$  is part of a "destruction complex" that phosphorylates  $\beta$ -catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents  $\beta$ -catenin from accumulating in the cytoplasm and translocating to the nucleus, where it would otherwise activate the transcription of target genes involved in cell proliferation.







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